Fmoc-gln-opfp
Overview
Description
Fmoc-gln-opfp, also known as Nα-Fmoc-Nγ-trityl-L-glutamine pentafluorophenyl ester, is a solid compound used in peptide synthesis . It is part of the Fmoc-amino acids family, which are commonly used in the Fmoc solid-phase peptide synthesis .
Synthesis Analysis
This compound is used in Fmoc solid-phase peptide synthesis . It is an activated ester and does not require any additional activation . In the presence of HOBt, the coupling rate is rapid and few side products are formed .Molecular Structure Analysis
The empirical formula of this compound is C45H33F5N2O5 . Its molecular weight is 776.75 . The SMILES string representation of its structure isFc1c(F)c(F)c(OC(=O)C@HNC(c2ccccc2)(c3ccccc3)c4ccccc4)NC(=O)OCC5c6ccccc6-c7ccccc57)c(F)c1F
. Chemical Reactions Analysis
This compound is suitable for Fmoc solid-phase peptide synthesis . It is an activated ester, meaning it can react directly without the need for further activation .Physical and Chemical Properties Analysis
This compound is a solid compound . It is stored at a temperature between 2-8°C .Scientific Research Applications
Oligosaccharide Mimetics Obtained by Novel, Rapid Screening of Carboxylic Acid Encoded Glycopeptide Libraries : This study discusses the rapid identification of glycopeptides that mimic the action of oligosaccharides using combinatorial library methodology. It includes the use of glycosyl amino building blocks like Fmoc-Asn(β-Ac3GlcNAc)-OPfp (Hilaire et al., 1998).
Convenient High Yield and Stereoselective Synthesis of O-glycopeptides Using N-α-Fmoc-Tyr/Ser[β-d-Glc(OAc)4]OPfp Generated in Solution : This paper presents a method for the synthesis of O-glycopeptides, highlighting the use of Fmoc-AA-OPfp for the glycosylation reaction (Gangadhar et al., 2004).
Solid-phase Synthesis of Glycopeptides Synthesis of Nα-Flourenylmethoxycarbonyl L-asparagine Nβ-glycosides
: The study discusses the use of Fmoc-Asp(OPfp)-O t Bu for the solid-phase synthesis of glycopeptides (Ürge et al., 1991).
Comparison of N-Dts and N-Aloc in the Solid-phase Syntheses of O-GlcNAc Glycopeptide Fragments : This research describes the application of glycosylated building blocks like Nα-Fmoc-Ser(Ac3-β-D-GlcNAc)-OPfp in the solid-phase synthesis of O-GlcNAc glycopeptides (Meinjohanns et al., 1995).
Multiple-Column Solid-Phase Glycopeptide Synthesis : This study involves the preparation of new building blocks such as Nα-Fmoc-Ser(Ac3-α-D-GalpNAc)-OPfp and their application in the synthesis of different O-glycopeptides (Peters et al., 1991).
Solid-phase Synthesis of Tyrosine-glycosylated Glycogenin Fragments : The research details the use of building blocks like Nα-Fmoc-Tyr(Bz4-α-D-Glc)-OPfp in the solid-phase synthesis of glycopeptides related to glycogenin (Jansson et al., 1996).
Adsorption on Molecularly Imprinted Polymers of Structural Analogues of a Template : This paper discusses the equilibrium adsorption isotherms of compounds including Fmoc-glycine (Fmoc-Gly), Fmoc-L-tryptophan pentafluorophenyl ester (Fmoc-L-Trp(OPfp)), and their antipodes (Kim & Guiochon, 2005).
Synthesis of the Glycosyl Amino Acids Nα-Fmoc-Ser[Ac4-β-d-Gal p-(1 → 3)-Ac2-α-d-GalN3 p]-OPfp : This research involves the synthesis of glycosyl amino acids for solid-phase glycopeptide synthesis to investigate the substrate specificity of a galactosyltransferase (Paulsen et al., 1995).
Mechanism of Action
Target of Action
Fmoc-Gln-OPfp, also known as N-α-Fmoc-N-γ-trityl-L-glutamine pentafluorophenyl ester , is primarily used in peptide synthesis . Its main targets are the amino acid residues that it helps to couple during the synthesis process .
Mode of Action
This compound acts as an activated ester in peptide synthesis . It facilitates the coupling of glutamine amino acid residues during Fmoc solid-phase peptide synthesis . , making it a useful tool in applications where amino acids are partially racemized during coupling.
Biochemical Pathways
The primary biochemical pathway that this compound is involved in is peptide synthesis . It plays a crucial role in the formation of amide bonds, a key step in the synthesis of peptides .
Result of Action
The result of this compound’s action is the successful coupling of glutamine amino acid residues during peptide synthesis . This leads to the formation of the desired peptide with high purity .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the reaction suitability of this compound is specific to Fmoc solid-phase peptide synthesis . Additionally, the storage temperature can impact the stability of this compound, with a recommended storage temperature of 15-25°C .
Safety and Hazards
Fmoc-gln-opfp can cause skin irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised . In case of accidental release, it is recommended to ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
Biochemical Analysis
Biochemical Properties
Fmoc-Gln-OPfp plays a crucial role in biochemical reactions, particularly in the synthesis of peptides . It interacts with various enzymes and proteins during the peptide synthesis process. The nature of these interactions is primarily through the formation of amide bonds, facilitated by the pentafluorophenyl ester group in this compound .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its involvement in the formation of peptide bonds. It acts as an activated ester, facilitating the coupling of amino acids in peptide synthesis . This process does not typically involve direct enzyme inhibition or activation, but rather the formation of bonds between amino acids.
Temporal Effects in Laboratory Settings
In laboratory settings, this compound is known for its stability and minimal degradation
Metabolic Pathways
This compound is involved in the metabolic pathway of peptide synthesis It interacts with enzymes that facilitate the formation of peptide bonds
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 5-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19F5N2O5/c27-19-20(28)22(30)24(23(31)21(19)29)38-25(35)17(9-10-18(32)34)33-26(36)37-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H2,32,34)(H,33,36) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVJZFMYVWWIIGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)N)C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19F5N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00544414 | |
Record name | Pentafluorophenyl N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}glutaminate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00544414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86061-00-9 | |
Record name | Pentafluorophenyl N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}glutaminate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00544414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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